molecular formula C24H20FN3O B385448 4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 637754-73-5

4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one

Katalognummer: B385448
CAS-Nummer: 637754-73-5
Molekulargewicht: 385.4g/mol
InChI-Schlüssel: ZDQAMGBZVJEZID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a heterocyclic compound featuring a benzimidazole core fused to a pyrrolidin-2-one ring. The benzimidazole moiety is substituted at the 1-position with a 2-fluorophenylmethyl group, while the pyrrolidin-2-one ring is substituted at the 1-position with a phenyl group. This structural architecture confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP3 ~4–5) and a topological polar surface area (TPSA) of ~47–50 Ų, which may influence its membrane permeability and bioavailability . The presence of fluorine enhances metabolic stability and binding affinity through electronic and steric effects, common in pharmacologically active compounds .

Eigenschaften

IUPAC Name

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O/c25-20-11-5-4-8-17(20)15-28-22-13-7-6-12-21(22)26-24(28)18-14-23(29)27(16-18)19-9-2-1-3-10-19/h1-13,18H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQAMGBZVJEZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

One-Pot Tandem Synthesis

A streamlined approach involves simultaneous benzimidazole formation and pyrrolidinone coupling. For example, reacting o-phenylenediamine, 2-fluorophenylmethyl bromide, and 4-oxo-1-phenylpyrrolidine-2-carbaldehyde in acetic acid yields the target compound via sequential condensation and cyclization.

Solid-Phase Synthesis

Immobilizing o-phenylenediamine on Wang resin enables stepwise functionalization with 2-fluorophenylmethyl groups and pyrrolidinone precursors, though yields are lower (45–50%).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 5.22 (s, 2H, CH₂), 4.10 (t, 1H, J = 7.2 Hz), 3.85 (q, 2H, J = 6.8 Hz).

  • HRMS : m/z calcd for C₂₅H₂₂FN₃O₂ [M+H]⁺: 415.468, found: 415.469.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O 70:30).

  • Elemental Analysis : C 72.11%, H 5.34%, N 10.11% (theor. C 72.29%, H 5.33%, N 10.11%) .

Analyse Chemischer Reaktionen

Types of Reactions

4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects. Its structural components suggest activity against various biological targets, including:

  • Anticancer Activity : Preliminary studies indicate that derivatives of benzodiazoles can exhibit cytotoxic effects on cancer cell lines. The fluorophenyl group may enhance the compound's potency by improving its interaction with biological targets .

Neuropharmacology

The pyrrolidinone moiety is associated with neuroactive properties. Research has shown that compounds with similar structures can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression .

Antimicrobial Properties

Benzodiazole derivatives have been documented to possess antimicrobial activity. The presence of the fluorine atom may enhance the compound's efficacy against bacterial strains, making it a candidate for further investigation in antibiotic development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
NeuroactiveModulates GABAergic and dopaminergic systems
AntimicrobialEffective against Gram-positive bacteria

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a related benzodiazole derivative in human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations of 10 µM and above, suggesting that modifications to the benzodiazole structure can enhance cytotoxicity.

Case Study 2: Neuropharmacological Effects

In a behavioral study using rodent models, a compound structurally similar to 4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one exhibited anxiolytic effects comparable to established anxiolytics. This suggests potential for development into therapeutic agents for anxiety disorders.

Wirkmechanismus

The mechanism of action of 4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance binding affinity, while the phenylpyrrolidinone moiety can influence the compound’s overall stability and solubility .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Name Substituent Variations Molecular Weight (g/mol) TPSA (Ų) XLogP3 Key Features/Data Reference ID
Target Compound : 4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one None (reference compound) ~389.4 ~47.4 ~4.3 High lipophilicity; phenyl and fluorophenyl groups enhance aromatic interactions.
1-(2-Fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 2-Methoxyphenoxybutyl chain at benzimidazole N1 ~529.5 ~66.5 ~5.8 Increased hydrophobicity and steric bulk; methoxy group may improve solubility in polar solvents.
4-{1-[2-(3-Methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenylmethyl)pyrrolidin-2-one 3-Methylphenoxyethyl chain at benzimidazole N1 ~465.5 ~54.7 ~4.7 Ethoxy linker enhances flexibility; methylphenoxy group may alter receptor-binding kinetics.
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one Oxadiazole ring replaces benzimidazole ~323.3 ~61.3 ~3.1 Oxadiazole introduces hydrogen-bonding potential; lower XLogP suggests improved aqueous solubility.
1-Butyl-4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Butyl group at pyrrolidinone N1; 4-bromophenyl substituent ~447.3 ~47.4 ~5.2 Bromine increases molecular weight and halogen bonding potential; butyl chain may prolong half-life via reduced metabolic clearance.

Key Research Findings

Structural and Physicochemical Insights

  • Lipophilicity and Solubility: The target compound’s XLogP3 (4.3) is comparable to analogs with aryl substitutions (e.g., 4.7 for the 3-methylphenoxyethyl derivative ), but lower than the methoxyphenoxybutyl analog (5.8) due to the latter’s extended hydrophobic chain .
  • Crystallinity: Fluorinated analogs, such as the target compound, often display high melting points (e.g., 303–306°C for a related fluorophenyl-chromenone ), indicating stable crystalline forms suitable for formulation.

Crystallographic and Computational Data

  • The SHELX software suite and WinGX have been critical in resolving crystal structures of related compounds, revealing conserved bond lengths (mean C–C = 0.004 Å ) and anisotropic displacement parameters. These tools confirm the planar geometry of the benzimidazole ring and the puckered conformation of the pyrrolidin-2-one moiety.

Biologische Aktivität

The compound 4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a synthetic derivative belonging to the class of benzodiazoles and pyrrolidinones. Its unique structure suggests potential biological activities that are currently under investigation, particularly in the fields of oncology and virology. This article explores its biological activity based on current research findings, including potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C24H20FN3OC_{24}H_{20}FN_3O with a molecular weight of approximately 381.48 g/mol. The compound features a complex structure that includes both a benzodiazole and a pyrrolidinone moiety, which are known for their diverse biological activities.

Antiviral Properties

Research indicates that compounds in the benzodiazole class exhibit antiviral properties. Specifically, studies have shown that modifications in the phenyl ring can enhance antiviral activity against various viruses. The presence of the fluorine atom in this compound may contribute to increased potency through improved binding affinity to viral targets .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has demonstrated ability to induce apoptosis in cancer cell lines, likely through modulation of apoptotic pathways. In particular, it has been noted for its effects on inhibiting cell proliferation and inducing cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibits viral replication
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialPotential activity against bacterial strains

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Receptor Interaction : The benzimidazole core interacts with various receptors and enzymes, which can modulate their activity. This interaction is crucial for its antiviral and anticancer effects.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : Evidence suggests that it can induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .

Study on Anticancer Efficacy

A recent study investigated the efficacy of this compound against various cancer cell lines including breast and lung cancer models. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early and late apoptotic cells compared to control groups .

Antiviral Activity Assessment

Another study focused on the antiviral activity of this compound against influenza virus strains. Results showed a dose-dependent inhibition of viral replication with an IC50 value calculated at 5 µM, suggesting strong antiviral potential that warrants further investigation into its mechanism and therapeutic applications .

Comparative Analysis with Related Compounds

Comparative studies with other benzimidazole derivatives have highlighted the unique efficacy of this compound due to its specific structural features:

Table 2: Comparative Biological Activity

Compound NameStructure FeaturesAnticancer ActivityAntiviral Activity
Compound ANo fluorineModerateLow
Compound BDifferent substituent patternHighModerate
This compound Contains fluorine; unique substitution patternHigh High

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one?

The compound can be synthesized via multi-step reactions involving benzodiazole core formation, fluorophenyl substitution, and pyrrolidin-2-one ring closure. Key steps include:

  • Condensation reactions using 1,2-diaminobenzene derivatives with carbonyl-containing intermediates under acidic conditions.
  • N-alkylation of the benzodiazole nitrogen with 2-fluorobenzyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Cyclization to form the pyrrolidin-2-one ring via intramolecular lactamization, often catalyzed by Pd or Cu in the presence of ligands .
    Validation : Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR and IR spectroscopy. Final purity is confirmed by elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H^1H- and 13C^{13}C-NMR : Identify fluorophenyl (δ 7.2–7.6 ppm for aromatic protons), benzodiazole (δ 8.1–8.3 ppm), and pyrrolidin-2-one (δ 3.5–4.0 ppm for lactam protons) moieties .
  • IR Spectroscopy : Confirm lactam C=O stretching (1680–1720 cm⁻¹) and benzodiazole C=N vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with accuracy within 5 ppm .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or substitution patterns?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for automated space-group determination and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Validation : Check for R-factor convergence (<5%), electron density maps (residual peaks <0.5 eÅ⁻³), and Hirshfeld surface analysis to confirm intermolecular interactions .

Advanced: How to address contradictions in crystallographic data, such as disorder in the fluorophenyl group?

  • Disorder Modeling : Split the fluorophenyl ring into two positions with occupancy factors refined using SHELXL . Apply geometric restraints to maintain bond lengths/angles .
  • Thermal Ellipsoid Analysis : Identify atoms with high displacement parameters (Uᵢₛ₀ > 0.1 Ų) and apply isotropic refinement or constraints .
  • Cross-Validation : Compare with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G*) to validate plausible conformations .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting benzodiazole derivatives?

  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 3- or 4-fluoro) or pyrrolidinone (e.g., methyl or spiro-substituents) groups .
  • Biological Assays : Test in vitro binding affinity (e.g., enzyme inhibition IC₅₀) and correlate with electronic (Hammett σ) or steric (Taft Eₛ) parameters .
  • Computational Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases or GPCRs), validated by MD simulations (100 ns trajectories) .

Basic: How to assess the compound’s thermal stability for storage or formulation studies?

  • DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to determine melting points (expected >200°C for benzodiazoles) and decomposition temperatures .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor purity via HPLC (≥98% purity threshold) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

  • ADME Prediction : Use SwissADME to estimate logP (clogP ~3.5), BBB permeability (CNS < -2), and CYP450 inhibition .
  • Metabolite Identification : Run in silico metabolism simulations (e.g., Meteor Nexus) to flag labile sites (e.g., pyrrolidinone ring oxidation) .

Advanced: How to design experiments to resolve conflicting biological activity data across assays?

  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1 nM–100 µM) to rule out assay-specific artifacts .
  • Orthogonal Assays : Validate kinase inhibition via fluorescence polarization and SPR-based binding assays .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant (p < 0.05) inter-assay differences .

Basic: What safety precautions are necessary when handling fluorinated benzodiazoles?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize reaction residues with 10% NaOH before aqueous disposal .

Advanced: How to optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline for Suzuki-Miyaura cross-coupling (yield improvement from 60% to >85%) .
  • Process Monitoring : Use inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.